molecular formula C5H7N3O2 B126053 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 151733-97-0

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B126053
CAS RN: 151733-97-0
M. Wt: 141.13 g/mol
InChI Key: HWHYJHNAHXOFAA-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It has a molecular weight of 141.13 .


Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The InChI code is 1S/C5H7N3O2/c1-8-2-3 (5 (9)10)4 (6)7-8/h2H,1H3, (H2,6,7) (H,9,10) and the InChI key is HWHYJHNAHXOFAA-UHFFFAOYSA-N .


Chemical Reactions Analysis

While the specific chemical reactions involving 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid are not detailed in the search results, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Organic Synthesis Intermediates

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: serves as a versatile intermediate in organic synthesis. Its reactive amino group and carboxylic acid functionality make it a valuable building block for constructing more complex molecules. It can undergo various reactions, including amidation, esterification, and coupling reactions, which are fundamental in synthesizing pharmaceuticals, agrochemicals, and dyestuffs .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to create a wide array of bioactive molecules. Pyrazole derivatives are known for their therapeutic properties, and this particular compound can be used to synthesize novel drugs with potential anti-inflammatory, analgesic, and antipyretic effects. It’s also explored for its antiviral and antimicrobial potential .

Agrochemical Development

The pyrazole ring is a common motif in agrochemicals due to its stability and bioactivity. 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is used to develop new fungicides and herbicides. Its modification leads to compounds that can inhibit crucial enzymes in pests and weeds, providing an effective means of crop protection .

Material Science

This compound’s derivatives exhibit interesting properties that are valuable in material science. They can be incorporated into polymers or used as ligands in metal complexes, which are then applied in catalysis or as components in electronic devices. Their photophysical properties are particularly useful in designing light-emitting diodes (LEDs) and other optoelectronic materials .

Catalysis

Pyrazole derivatives, including 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid , can act as ligands in catalytic systems. They can enhance the efficiency of metal-catalyzed reactions, such as hydrogenation, carbon-carbon bond formation, and oxidation processes. This is crucial for developing more sustainable and cost-effective industrial chemical processes .

Biological Studies

The compound is a candidate for studying enzyme interactions due to its structural similarity to several biomolecules. It can be used to design enzyme inhibitors or probes to understand biological pathways better. This has implications for discovering new drug targets and understanding disease mechanisms .

Photophysical Research

With its ability to absorb and emit light, 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are studied for their photophysical properties. They are used in developing fluorescent markers and sensors that can detect changes in the environment or biological systems .

Industrial Applications

In the industrial sector, this compound’s derivatives are used to synthesize dyes, pigments, and other chemicals that require specific structural features for their function. The pyrazole ring’s stability under various conditions makes it an ideal component in industrial chemistry applications .

Mechanism of Action

properties

IUPAC Name

3-amino-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYJHNAHXOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599565
Record name 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

151733-97-0
Record name 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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